methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzo[b][1,4]thiazine derivatives
Mechanism of Action
Target of Action
Similar compounds, such as 2h-benzo[e]-[1,2,4]thiadiazine 1,1-dioxide derivatives, have been reported to inhibit pi3kδ , a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various types of interactions, such as pi–pi t-shaped interactions, pi-sigma interactions, and pi-alkyl interactions .
Biochemical Pathways
If we consider the potential inhibition of pi3kδ, this could impact several downstream signaling pathways, including the akt signaling pathway, which plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Result of Action
Based on the potential inhibition of pi3kδ, it could be hypothesized that this compound might influence cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction proceeds through the formation of an enaminoketone intermediate, which then undergoes intramolecular nucleophilic attack to form the desired thiazine ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for higher yields and purity. These processes often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and carboxylate positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted thiazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions .
Scientific Research Applications
Methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[b][1,4]thiazine derivatives such as:
- 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides
- 2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives
Uniqueness
Methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the dimethylphenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 4-(3,4-dimethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-11-4-6-14(8-12(11)2)20-10-17(18(21)24-3)25(22,23)16-9-13(19)5-7-15(16)20/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGPOGYRNTZIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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